
Benzoic-18O acid, 4-(hydroxy-18O)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic-18O acid, 4-(hydroxy-18O)- is a labeled compound where the oxygen atoms in the benzoic acid and hydroxy groups are replaced with the isotope oxygen-18. This compound is primarily used in scientific research to trace and study various biochemical and chemical processes due to the presence of the stable isotope.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic-18O acid, 4-(hydroxy-18O)- typically involves the incorporation of oxygen-18 into the benzoic acid structure. One common method is the oxidation of toluene-18O using potassium permanganate in an alkaline medium. The reaction conditions include maintaining a temperature of around 60-70°C and a reaction time of several hours to ensure complete oxidation.
Industrial Production Methods
Industrial production of Benzoic-18O acid, 4-(hydroxy-18O)- is less common due to the high cost of oxygen-18. when produced, it follows similar synthetic routes as in laboratory settings but on a larger scale. The use of specialized equipment to handle isotopically labeled compounds and ensure high purity is essential.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic-18O acid, 4-(hydroxy-18O)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert it to benzyl alcohol derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, primarily occur at the ortho position relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or alkaline conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3), or sulfonating agents (H2SO4).
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitrobenzoic acids, chlorobenzoic acids, and sulfonic acids.
Applications De Recherche Scientifique
Benzoic-18O acid, 4-(hydroxy-18O)- is widely used in scientific research due to its isotopic labeling. Applications include:
Chemistry: Studying reaction mechanisms and pathways, particularly those involving oxygen transfer.
Biology: Tracing metabolic pathways and understanding enzyme-catalyzed reactions.
Medicine: Investigating drug metabolism and pharmacokinetics.
Industry: Used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which Benzoic-18O acid, 4-(hydroxy-18O)- exerts its effects is primarily through its participation in chemical reactions where the oxygen-18 isotope acts as a tracer. This allows researchers to follow the movement and transformation of the compound in various processes. The molecular targets and pathways involved include enzyme-catalyzed reactions in metabolic pathways and chemical transformations in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Salicylic acid (2-hydroxybenzoic acid)
- p-Hydroxybenzoic acid (4-hydroxybenzoic acid)
- Protocatechuic acid (3,4-dihydroxybenzoic acid)
- Gallic acid (3,4,5-trihydroxybenzoic acid)
Uniqueness
Benzoic-18O acid, 4-(hydroxy-18O)- is unique due to its isotopic labeling with oxygen-18, which is not present in the similar compounds listed above. This labeling allows for specific tracing and studying of oxygen-involved processes, making it a valuable tool in research applications.
Propriétés
Formule moléculaire |
C7H6O3 |
|---|---|
Poids moléculaire |
142.12 g/mol |
Nom IUPAC |
4-(18O)oxidanyl(18O)benzoic acid |
InChI |
InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)/i8+2,9+2 |
Clé InChI |
FJKROLUGYXJWQN-UUQIGZEMSA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)[18OH])[18OH] |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


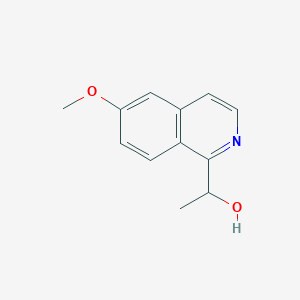

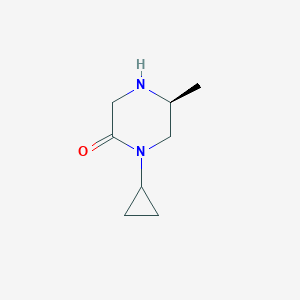
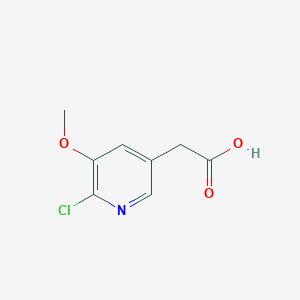
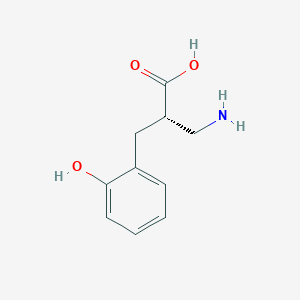


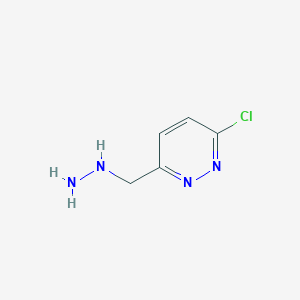




![2-Propenoic acid, 3-[4-[(1Z)-1,2-diphenyl-1-buten-1-yl]phenyl]-, methyl ester, (2E)-](/img/structure/B12958283.png)

